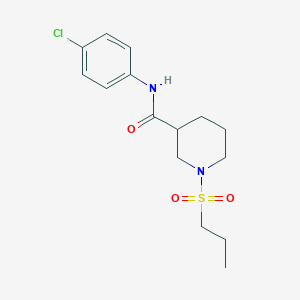
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular ATP. The P2X7 receptor is expressed in immune cells, such as macrophages and microglia, and is involved in the regulation of inflammatory responses. A-438079 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases and neuropathic pain.
作用機序
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide acts as a selective antagonist for the P2X7 receptor, blocking the binding of ATP to the receptor and preventing the subsequent activation of downstream signaling pathways. The P2X7 receptor is known to play a role in the regulation of inflammatory responses, and its activation has been implicated in the pathogenesis of a number of inflammatory diseases. By blocking P2X7 receptor activation, this compound has the potential to reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activation of immune cells, and promote the clearance of apoptotic cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is its selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain assays.
将来の方向性
There are a number of potential future directions for research on 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and analgesic effects of this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans and to evaluate its potential as a therapeutic agent for inflammatory diseases and neuropathic pain.
合成法
The synthesis of 6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that begins with the reaction of 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylethanolamine to form the corresponding amide. The amide is then treated with ethyl iodide and potassium carbonate to form the ethyl ester, which is subsequently reacted with sodium hydride and methyl iodide to form the final product, this compound.
科学的研究の応用
6-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases and neuropathic pain. In preclinical studies, this compound has been shown to reduce inflammation in a number of animal models, including models of rheumatoid arthritis, multiple sclerosis, and colitis. This compound has also been shown to have analgesic effects in animal models of neuropathic pain.
特性
IUPAC Name |
6-ethoxy-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-9-4-5-11-8(6-9)7-10(12(15)14-2)13(16)18-11/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXPKMIRABLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methylphenyl)-1-[4-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B5401507.png)
![[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol](/img/structure/B5401514.png)
![N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide](/img/structure/B5401518.png)
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5401547.png)

![7-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5401559.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)

![1-(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B5401594.png)
![1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine](/img/structure/B5401596.png)


